ZnBr₂-Mediated Pd-Catalyzed Cross-Coupling Yield Advantage Over Unmodified Grignard Conditions
In Pd-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, addition of 0.3–0.6 equivalents of zinc bromide (in situ softening) produces cyclopropyl arenes in good to excellent yields, substantially higher than reactions using the unmodified cyclopropylmagnesium bromide without zinc additives [1]. The cross-coupling of other alkyl Grignard reagents under identical conditions gave lower yields, underscoring the specific benefit of this protocol for the cyclopropyl substrate .
| Evidence Dimension | Cross-coupling yield of cyclopropyl arenes |
|---|---|
| Target Compound Data | Good to excellent yields (representative 81% isolated for p-bromobenzonitrile) with 0.3–0.6 equiv ZnBr₂ |
| Comparator Or Baseline | Without ZnBr₂ additive: lower yields; other alkyl Grignard reagents: lower yields under same conditions |
| Quantified Difference | Substantial yield improvement; 0.15 equiv ZnBr₂ yields slight decrease vs. 0.3–0.6 equiv |
| Conditions | Pd(OAc)₂/P(t-Bu)₃ catalyst, THF, room temperature, aryl bromides |
Why This Matters
This protocol enables reliable, high-yielding synthesis of cyclopropyl arenes for pharmaceutical development where alternative Grignard reagents or unmodified conditions fail.
- [1] Shu, C.; Sidhu, K.; Zhang, L.; Wang, X.-J.; Krishnamurthy, D.; Senanayake, C. H. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. J. Org. Chem. 2010, 75, 6677–6680. View Source
